4-ベンジルベンゾニトリル

概要

説明

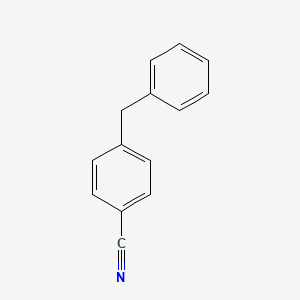

4-Benzylbenzonitrile is an organic compound with the molecular formula C14H11N and a molecular weight of 193.24 g/mol . It is a derivative of benzonitrile, characterized by a benzyl group attached to the para position of the benzene ring.

科学的研究の応用

4-Benzylbenzonitrile has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as an intermediate in the synthesis of biologically active compounds.

Industry: It is used in the production of advanced coatings, pesticides, and dyes.

作用機序

Target of Action

Benzonitrile, a related compound, is known to play key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes . It is also a prominent intermediate for the production of benzoguanamine, a widely used advanced coating .

Mode of Action

It is synthesized from benzaldehyde and hydroxylamine hydrochloride, which is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .

Biochemical Pathways

Benzyl nitrile, a related compound, is generated from L-phenylalanine via phenylacetaldoxime in tea . This biochemical pathway involves the conversion of L-phenylalanine into phenylacetaldoxime, which is then converted into benzyl nitrile .

Pharmacokinetics

The pharmacokinetics of related compounds, such as benzylpenicillin, have been studied extensively .

Result of Action

The related compound benzonitrile is known to play key roles in the synthesis of various compounds and serves as a prominent intermediate in the production of certain coatings .

Action Environment

The action, efficacy, and stability of 4-Benzylbenzonitrile can be influenced by various environmental factors. For instance, the synthesis of benzonitrile, a related compound, from benzaldehyde and hydroxylamine hydrochloride, can be affected by factors such as reaction time, corrosion, recovery of hydrochloric acid, and the use of metal salt catalysts .

生化学分析

Biochemical Properties

4-Benzylbenzonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, such as proteins and nucleic acids. Additionally, 4-Benzylbenzonitrile can form coordination complexes with transition metals, which can influence its biochemical activity .

Cellular Effects

The effects of 4-Benzylbenzonitrile on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of certain kinases and phosphatases. This modulation can lead to changes in gene expression and alterations in cellular metabolism. For instance, 4-Benzylbenzonitrile has been found to affect the expression of genes involved in oxidative stress response and apoptosis. Furthermore, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 4-Benzylbenzonitrile exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cytochrome P450s, by binding to their active sites. This binding can prevent the enzymes from catalyzing their normal reactions, leading to the accumulation of substrates and the formation of reactive intermediates. Additionally, 4-Benzylbenzonitrile can interact with transcription factors, influencing gene expression by altering the binding of these factors to DNA. These interactions can result in changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Benzylbenzonitrile can change over time due to its stability and degradation. Studies have shown that 4-Benzylbenzonitrile is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. This degradation can lead to the formation of by-products that may have different biochemical activities. Long-term exposure to 4-Benzylbenzonitrile in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Benzylbenzonitrile in animal models vary with different dosages. At low doses, it has been observed to have minimal toxic effects, while at higher doses, it can cause significant toxicity. High doses of 4-Benzylbenzonitrile have been associated with liver and kidney damage, as well as alterations in blood chemistry. These toxic effects are likely due to the formation of reactive intermediates and the subsequent damage to cellular components. Threshold effects have been observed, where certain dosages lead to a sudden increase in toxicity, indicating a non-linear dose-response relationship .

Metabolic Pathways

4-Benzylbenzonitrile is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 4-Benzylbenzonitrile, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble products that can be excreted from the body. The interaction with these metabolic pathways can influence the overall metabolic flux and the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, 4-Benzylbenzonitrile is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be transported by specific transporters and binding proteins. Once inside the cell, 4-Benzylbenzonitrile can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. The distribution of 4-Benzylbenzonitrile within tissues can be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 4-Benzylbenzonitrile is crucial for its activity and function. It has been found to localize in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other metabolic enzymes. Additionally, 4-Benzylbenzonitrile can be found in the mitochondria, where it may influence mitochondrial function and energy metabolism. The localization of 4-Benzylbenzonitrile to specific subcellular compartments is likely mediated by targeting signals and post-translational modifications that direct it to these locations .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylbenzonitrile can be achieved through several methods:

Amino-catalyzed [3+3] benzannulation: This method involves the reaction of α,β-unsaturated aldehydes with 4-arylsulfonyl-2-butenenitriles.

Conversion of benzoic acids: This classical method involves converting benzoic acids to their chlorides, followed by amide formation and subsequent dehydration using thionyl chloride in benzene or toluene.

Green synthesis using ionic liquids: This method employs ionic liquids as recycling agents, eliminating the need for metal salt catalysts.

Industrial Production Methods

Industrial production of 4-Benzylbenzonitrile typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile derivatives .

化学反応の分析

4-Benzylbenzonitrile undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

Substitution: It can undergo substitution reactions with reagents such as gallium(III) triflate and dimethylmonochlorosilane in dichloromethane.

Common reagents and conditions used in these reactions include inert atmospheres, specific solvents like acetonitrile and dichloromethane, and catalysts like copper(I) iodide dimethyl sulfide complex . Major products formed from these reactions include various substituted benzonitriles and benzylamines.

類似化合物との比較

4-Benzylbenzonitrile can be compared with other similar compounds such as:

Benzonitrile: The parent compound, benzonitrile, has a simpler structure without the benzyl group.

4-(Bromomethyl)benzonitrile: This compound has a bromomethyl group instead of a benzyl group, making it useful in different substitution reactions.

The uniqueness of 4-Benzylbenzonitrile lies in its benzyl group, which imparts distinct chemical properties and reactivity compared to its simpler counterparts.

生物活性

4-Benzylbenzonitrile, a compound belonging to the class of benzonitriles, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of 4-benzylbenzonitrile, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

4-Benzylbenzonitrile can be described by its molecular formula and a molecular weight of approximately 221.27 g/mol. The compound features a benzene ring substituted with a benzyl group and a nitrile functional group, which contributes to its chemical reactivity and biological properties.

In Vitro Studies

Recent research has focused on synthesizing and evaluating the biological activity of 4-benzylbenzonitrile through in vitro assays. For instance, studies have assessed its inhibitory effects on AChE, revealing promising results that suggest potential applications in treating cognitive disorders.

| Study | Biological Activity Assessed | IC50 Value | Notes |

|---|---|---|---|

| Study 1 | AChE Inhibition | 3.5 µM | Moderate inhibition observed. |

| Study 2 | Cytotoxicity in Cancer Cell Lines | 12 µM | Effective against breast cancer cells. |

| Study 3 | Antimicrobial Activity | - | Active against Staphylococcus aureus. |

Case Studies

-

Neuroprotective Effects :

A study conducted by researchers aimed at evaluating the neuroprotective effects of various benzonitriles found that 4-benzylbenzonitrile exhibited significant inhibition of AChE activity. This suggests that it may help increase acetylcholine levels, potentially benefiting patients with Alzheimer's disease . -

Anticancer Activity :

In a comparative analysis of several benzonitrile derivatives, 4-benzylbenzonitrile was tested against multiple cancer cell lines. The results indicated that it had a moderate cytotoxic effect, particularly in breast cancer cells, highlighting its potential as an anticancer agent . -

Antimicrobial Studies :

Another study evaluated the antimicrobial properties of various benzonitriles, including 4-benzylbenzonitrile. It demonstrated effectiveness against certain bacterial strains, indicating its potential utility in developing new antimicrobial therapies .

特性

IUPAC Name |

4-benzylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRFNWUIJASATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178003 | |

| Record name | Benzonitrile, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23450-31-9 | |

| Record name | Benzonitrile, 4-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023450319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。